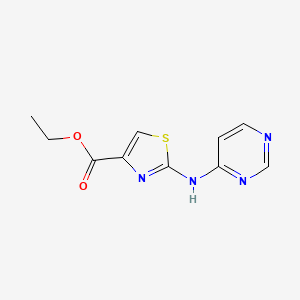

Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H10N4O2S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

ethyl 2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-5-17-10(13-7)14-8-3-4-11-6-12-8/h3-6H,2H2,1H3,(H,11,12,13,14) |

InChI Key |

NJWMWPLSRYNZJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The thiazole ring is typically constructed by reacting thiourea or substituted thioureas with α-haloketones or β-keto esters. For example, one method involves the reaction of thiourea with ethyl 2-chloro-3-oxobutanoate under basic or neutral conditions to yield ethyl thiazole-4-carboxylate derivatives. This cyclization proceeds through nucleophilic attack of the thiourea sulfur on the electrophilic α-haloketone carbon, followed by ring closure and elimination steps.

Introduction of the Pyrimidin-4-ylamino Group

The pyrimidin-4-ylamino substituent is introduced via nucleophilic aromatic substitution on a halogenated pyrimidine precursor or by direct amination of a pyrimidine derivative. A common approach involves reacting ethyl 2-aminothiazole-5-carboxylate with 4,6-dichloropyrimidine or 6-chloropyrimidin-4-amine derivatives in the presence of bases such as cesium carbonate or DIPEA in polar aprotic solvents like DMF or 1-butanol at elevated temperatures (e.g., 120 °C).

Representative Synthetic Procedure

A representative synthesis reported involves the following steps:

- Stirring 4,6-dimethylpyrimidine with ethyl 2-aminothiazole-5-carboxylate and cesium carbonate in DMF at room temperature for 24 hours to yield ethyl 2-((6-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate.

- Subsequent reaction of this intermediate with various amines (including pyrimidinyl amines) and DIPEA in 1-butanol at 120 °C for 6 hours to afford ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate derivatives.

- Purification by column chromatography or recrystallization yields the target compounds as white or yellow solids with yields ranging from 59% to 69%.

Alternative Routes and Modifications

Other methods include:

- Microwave-assisted cyclization of N-bromophenyl piperazine derivatives with ethyl acrylate and subsequent coupling with pyrimidine intermediates.

- Use of thiourea and substituted acetophenones to generate 2-aminothiazole intermediates, which are then acetylated and functionalized at the 5-position, followed by coupling with pyrimidine cores.

- Protection and deprotection strategies to mask interfering amino groups during multi-step synthesis to improve selectivity and yield.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiazole ring formation | Thiourea + α-haloketone or β-keto ester | Ethanol, pyridine | Reflux (78 °C) | 45 min - overnight | 60-70 | Cyclization via nucleophilic attack |

| Amination with pyrimidine | Ethyl 2-aminothiazole-5-carboxylate + chloropyrimidine + base (Cs2CO3/DIPEA) | DMF, 1-butanol | RT to 120 °C | 6-24 h | 59-69 | Nucleophilic aromatic substitution or amination |

| Purification | Silica gel chromatography, recrystallization | Hexane/ethyl acetate | Ambient | - | - | To isolate pure product |

| Microwave-assisted coupling | N-bromophenyl piperazine + ethyl acrylate + pyrimidine intermediate | NMP, acetic acid | 100-170 °C (microwave) | 30 min | Variable | Alternative coupling method |

- The synthesized compounds exhibit characteristic 1H NMR signals confirming the presence of the thiazole and pyrimidine rings, including singlets around 8.0–8.8 ppm for pyrimidine protons and quartet and triplet signals for the ethyl ester group at ~4.3 ppm and ~1.3 ppm, respectively.

- Mass spectrometry and elemental analysis confirm molecular weights consistent with this compound and its derivatives.

- Yields are generally moderate to high, with purification steps critical for removing side products such as thiourea derivatives or partially substituted intermediates.

The preparation of this compound is well-established through thiazole ring formation from thiourea and α-haloketones, followed by nucleophilic substitution or amination with pyrimidine derivatives. The methods employ accessible reagents, straightforward reaction conditions, and standard purification techniques, enabling the synthesis of this compound with good yields and purity. These synthetic routes provide a robust foundation for further derivatization and exploration of the compound’s biological properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

The compound has been investigated for its antitumor properties , showing efficacy against various cancer cell lines. Notably, derivatives of thiazole compounds have been reported to inhibit key kinases involved in cancer progression, making them promising candidates for cancer treatment.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate against several cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Acute Promyelocytic | HL-60 | 0.57 | Inhibition of PARP1 and other kinases |

| Breast Cancer | MCF-7 | >50 | Induction of apoptosis via kinase inhibition |

| Colon Cancer | HCT116 | 15.3 | Cell cycle arrest and apoptosis |

| Non-Small Cell Lung | NCI-H460 | 12.5 | Inhibition of c-Met kinase |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

-

Study on Acute Promyelocytic Leukemia :

- Researchers evaluated the compound's cytotoxicity against HL-60 cells and found that it significantly reduced cell viability at low concentrations.

- Mechanistic studies indicated that this effect was mediated through PARP1 inhibition, enhancing its potential as a therapeutic agent in leukemia treatment.

-

Breast Cancer Research :

- In vitro assays demonstrated that this compound induced apoptosis in MCF-7 cells.

- Further investigations revealed alterations in signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Variations

- Pyrimidinyl vs. Phenylamino Groups: The pyrimidinyl substituent offers a rigid, planar structure conducive to π-π stacking and hydrogen bonding in enzyme active sites, as seen in CDK9 inhibitors . In contrast, phenylamino derivatives (e.g., 4-chlorophenyl) rely on hydrophobic interactions and halogen bonding for activity .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) groups enhance electrophilicity, improving reactivity in redox-mediated biological processes . Methoxy (OCH₃) or tert-butoxycarbonyl (Boc) groups improve solubility but may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

- Ester Group : The ethyl ester at position 4 is a common feature, improving lipophilicity and metabolic stability. Hydrolysis to carboxylic acids in vivo may enhance target binding .

- ADMET Profiles : Derivatives with bulky substituents (e.g., Boc) show favorable ADMET profiles in silico, whereas nitro groups may raise toxicity concerns .

Biological Activity

Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, suggesting its potential as a bioactive agent. Notably, it has been shown to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction may underlie its antibacterial properties.

Cellular Effects

Research indicates that related compounds within the thiazole family exhibit notable antimicrobial activities. This compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Molecular Mechanism

The biological activity of this compound is thought to stem from its ability to bind with specific biomolecules, leading to enzyme inhibition or activation. Studies have shown that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in Escherichia coli, which are critical for bacterial DNA replication. The presence of a pyrimidine moiety is essential for this inhibitory activity, facilitating interactions with key residues in the enzyme's active site.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial potency of thiazole derivatives, including this compound. The following table summarizes some key findings regarding its activity against various targets:

| Compound | Target CDK | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | CDK9 | 3–7 | HCT116 | |

| Thiazole Derivative | CDK4/6 | Potent Inhibitor | Various Cancer Lines |

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key regulatory pathways.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various thiazole derivatives, this compound was highlighted for its ability to inhibit cell proliferation in multiple cancer cell lines. The compound exhibited an IC50 value of approximately 5 µM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent against infections caused by resistant pathogens .

Conclusion and Future Directions

This compound exhibits significant biological activity through its interactions with various enzymes and cellular targets. Its potential as an antimicrobial and anticancer agent warrants further investigation into its pharmacological properties and mechanisms of action. Ongoing research may lead to the development of novel therapeutic agents based on this compound structure.

Future studies should focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Understanding the detailed molecular interactions and pathways involved.

- Structure-activity relationship (SAR) : Optimizing the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-bromothiazole-4-carboxylate (or analogous halides) reacts with pyrimidin-4-amine under reflux in polar aprotic solvents (e.g., DMF or DCM) with a base like KCO . Catalysts such as Pd(II) or Cu(I) may enhance coupling efficiency. Yields are sensitive to stoichiometry, temperature (typically 60–100°C), and reaction time (12–24 hours). Purity is achieved via silica gel chromatography or recrystallization .

- Data : reports a 56% yield for a similar thiazole-phenylamine coupling using pyridine as a solvent at 60°C .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : Use a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Key NMR signals include:

- Thiazole C5 proton: δ ~8.4 ppm (s, 1H) .

- Pyrimidine NH: δ ~11.5 ppm (broad singlet) .

- Ethoxy group: δ 1.3–1.5 ppm (t, 3H) and δ 4.3–4.5 ppm (q, 2H) .

- Validation : HRMS should match the molecular formula (e.g., CHNOS for the parent compound). IR confirms carbonyl stretches (~1730 cm for esters) .

Q. What solvents and purification methods are suitable for this compound?

- Methodology : Polar aprotic solvents (DCM, THF, DMF) are preferred for synthesis. Purification via silica gel chromatography (eluent: hexane/EtOAc or DCM/MeOH) or recrystallization from ethanol/water mixtures is effective. Avoid aqueous workup if the compound is moisture-sensitive .

Advanced Research Questions

Q. How does the pyrimidin-4-ylamino substituent influence the compound’s electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution. The pyrimidine ring acts as an electron-withdrawing group, polarizing the thiazole ring and increasing electrophilicity at C4/C5. This enhances reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

- Experimental Validation : UV-Vis spectroscopy (λ shifts) and cyclic voltammetry (redox potentials) quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If one study reports anticancer activity (e.g., IC = 5 μM) while another shows no effect, consider:

- Purity : Impurities (e.g., residual Pd catalysts) may artifactually inhibit cell growth .

- Assay Conditions : Variances in cell lines, incubation times, or serum content affect results. Standardize protocols using controls like cisplatin .

- Metabolic Stability : Check if the compound degrades in culture media via LC-MS stability assays .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodology :

- Core Modifications : Replace the ethoxy group with bulkier esters (e.g., tert-butyl) to improve lipophilicity and membrane permeability .

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) on the pyrimidine ring to modulate target binding. shows that chloro-substituted analogues (e.g., O4I2) enhance Oct3/4 induction by 2-fold .

- Data Table :

| Derivative | R Group | IC (μM) | LogP |

|---|---|---|---|

| Parent | -OEt | 10.2 | 2.1 |

| Cl-subst | -Cl | 5.8 | 2.8 |

| t-Bu ester | -OtBu | 7.3 | 3.5 |

Q. What crystallographic techniques are suitable for determining its solid-state structure?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Grow crystals via slow evaporation from DCM/hexane. Key parameters:

- Space group: P2/c (common for similar thiazoles).

- Hydrogen bonding: NH···O=C interactions stabilize the lattice .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

- Solutions :

- Catalyst Screening : Test Pd(PPh), CuI, or Fe(III) catalysts .

- Protecting Groups : Use Boc-protected amines to prevent side reactions .

- Microwave Assistance : Reduce reaction time from 24 hours to 1–2 hours under microwave irradiation .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.